2-溴-3-碘-5-甲基吡啶

描述

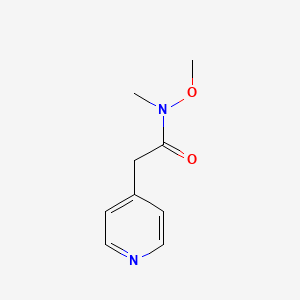

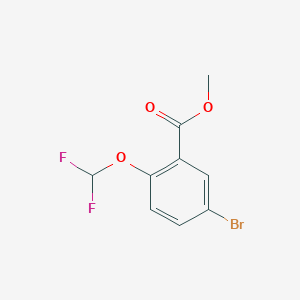

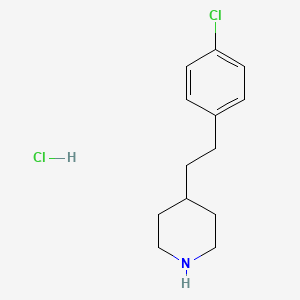

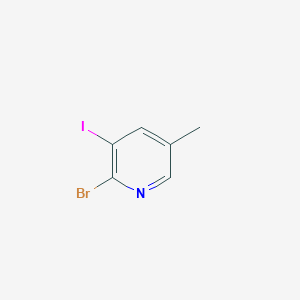

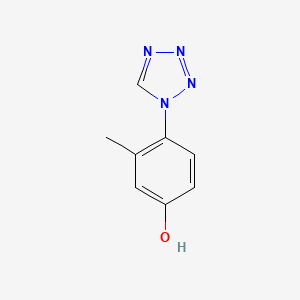

2-Bromo-3-iodo-5-methylpyridine is a heterocyclic compound that contains pyridine, bromine, and iodine atoms in its structure. It has a molecular weight of 297.92 . The compound is off-white to yellow in color and appears as a powder .

Synthesis Analysis

The synthesis of pyridine derivatives, such as 2-Bromo-3-iodo-5-methylpyridine, can be achieved through palladium-catalyzed Suzuki cross-coupling reactions . This process involves the use of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids .Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-3-iodo-5-methylpyridine . Its InChI code is 1S/C6H5BrIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 . The compound’s structure is characterized by the presence of a pyridine ring, which is a six-membered ring with one nitrogen atom, substituted with bromine, iodine, and a methyl group .Physical And Chemical Properties Analysis

2-Bromo-3-iodo-5-methylpyridine has a melting point of 84-86°C . It is recommended to be stored at temperatures between 0-8°C .科学研究应用

化学合成和修饰

2-溴-3-碘-5-甲基吡啶在化学合成和修饰领域中发挥着重要作用。这种化合物参与了吡啶和其他杂环中的卤素/卤素置换反应。Schlosser和Cottet(2002)证明,与溴三甲基硅烷加热可以将2-氯吡啶转化为2-溴吡啶,将2-氯-6-甲基吡啶转化为2-溴-6-甲基吡啶,突显了溴取代吡啶在化学转化中的反应性和有用性(Schlosser & Cottet,2002)。

铃木偶联反应

Ahmad等人(2017)通过铃木偶联反应探索了新型吡啶衍生物的高效合成。他们使用了类似的化合物,5-溴-2-甲基吡啶-3-胺,作为起始物质,突显了像2-溴-3-碘-5-甲基吡啶这样的溴取代吡啶在通过偶联反应形成复杂有机化合物中的潜力(Ahmad et al., 2017)。

在抗癌药物合成中的应用

Song等人(2004)描述了5-溴吡啶基-2-氯化镁,这是制备抗癌药物洛那非尼的关键中间体。这项研究强调了溴取代吡啶在合成医学相关化合物中的重要性(Song et al., 2004)。

振动光谱和分子对接研究

Premkumar等人(2016)对2-乙酰氨基-5-溴-6-甲基吡啶进行了振动光谱和分子对接研究,展示了溴取代吡啶在计算化学和药物设计中的应用。他们基于分子对接分析对抗癌活性的研究突显了这类化合物的潜在生物医学应用(Premkumar et al., 2016)。

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

The primary target of 2-Bromo-3-iodo-5-methylpyridine is the p38α mitogen-activated protein kinase . This kinase is a serine/threonine kinase, which links extracellular signals to the intracellular machinery modulating a plethora of cellular processes .

Mode of Action

Similar compounds have been known to interact with their targets through various mechanisms such as free radical bromination, nucleophilic substitution, and oxidation .

Biochemical Pathways

The p38α mitogen-activated protein kinase pathway is affected by 2-Bromo-3-iodo-5-methylpyridine . This pathway plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β .

Pharmacokinetics

The compound’s solubility and storage conditions suggest that it may have good bioavailability.

Result of Action

Given its target, it can be inferred that the compound may have anti-inflammatory effects due to its potential to inhibit the release of pro-inflammatory cytokines .

Action Environment

It is known that the compound should be stored at 0-8°c , suggesting that temperature could be a significant environmental factor affecting its stability.

属性

IUPAC Name |

2-bromo-3-iodo-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrIN/c1-4-2-5(8)6(7)9-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRDURDSKNUSNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654762 | |

| Record name | 2-Bromo-3-iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-iodo-5-methylpyridine | |

CAS RN |

65550-82-5 | |

| Record name | 2-Bromo-3-iodo-5-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65550-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-iodo-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[1-(3-methoxybenzyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}amine](/img/structure/B1461917.png)

![5-[4-nitro-3-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetraazole](/img/structure/B1461921.png)